Brimonidine-2,3-dione is a chemical compound with the molecular formula . It is a derivative of brimonidine, an alpha-2 adrenergic agonist primarily utilized in the treatment of glaucoma and ocular hypertension. This compound serves as an impurity standard in pharmaceutical research and development, aiding in the assessment of brimonidine formulations and their quality control processes .
Brimonidine-2,3-dione is classified as a heterocyclic compound due to its structure containing a fused ring system. It is derived from quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is synthesized through specific chemical reactions involving bromination and other modifications of quinoxaline .
The synthesis of brimonidine-2,3-dione typically involves the bromination of quinoxaline derivatives. A common synthetic route includes the reaction of 5-bromo-6-(4,5-dihydro-1H-imidazol-2-yl)amino-1,4-dihydro-2,3-quinoxalinedione with appropriate reagents under controlled conditions. This process can be performed using various methods including:
Brimonidine-2,3-dione features a complex molecular structure characterized by its heterocyclic rings. The compound contains bromine, nitrogen, and oxygen atoms that contribute to its pharmacological properties. Structural data can be summarized as follows:
Brimonidine-2,3-dione participates in several chemical reactions:
As an alpha-2 adrenergic agonist, brimonidine-2,3-dione exerts its pharmacological effects by binding to alpha-2 adrenergic receptors located in the central nervous system and peripheral tissues. This binding leads to:
Brimonidine-2,3-dione exhibits several notable physical properties:
Key chemical properties include:
Brimonidine-2,3-dione is primarily utilized in pharmaceutical research for:
Brimonidine-2,3-dione (CAS: 182627-95-8) is a brominated quinoxalinedione derivative with systematic IUPAC name 5-Bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydroquinoxaline-2,3-dione. Its molecular formula is C₁₁H₁₀BrN₅O₂ (MW: 324.13 g/mol), featuring fused heterocyclic rings: a quinoxaline-2,3-dione core substituted at C5 by bromine and at C6 by a 2-aminoimidazoline moiety [1] [4] [7]. The structure enables hydrogen bonding via imidazoline NH and carbonyl groups, influencing crystallinity and solubility. Common synonyms include Brimonidine Impurity J, Brimonidine Impurity 1 HCl, and 5-Bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydroquinoxaline-2,3-dione [1] [9]. The SMILES notation is O=c1[nH]c2ccc(NC3=NCCN3)c(Br)c2[nH]c1=O
, and InChIKey is HCKOHBASICGZOR-UHFFFAOYSA-N
[7].
Table 1: Physicochemical Properties of Brimonidine-2,3-dione
Property | Value | Conditions |
---|---|---|
Melting Point | >243°C (decomposition) | Ambient pressure |
Density | 2.1 ± 0.1 g/cm³ | Solid state |
Solubility | Slight in acetic acid, aqueous acid, or DMSO (heated) | 25°C; pH 1–6 |
Appearance | Light orange to beige solid | Neat form |
Storage Stability | Refrigerated (2–8°C) | Long-term |
The compound decomposes above 243°C and exhibits limited solubility in aqueous systems but moderate solubility in polar aprotic solvents like DMSO when heated. Its solid form is hygroscopic, requiring desiccated storage to prevent hydrolysis. Stability studies indicate susceptibility to oxidative degradation under prolonged light exposure, necessitating amber glass packaging [1] [4] [9]. The calculated LogP value of -0.49 suggests high polarity, aligning with its poor organic solvent solubility [4].
The synthesis involves bromination and cyclization steps starting from quinoxaline precursors. A typical route:
Optimizations focus on protecting group strategies (e.g., tert-butyloxycarbonyl for the imidazoline amine) to suppress side products like debrominated impurities [2]. Critical parameters include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0